Myricetin 3-arabinoside is a natural product found in Vaccinium macrocarpon, Limonium aureum, and other organisms with data available.
Myricetin 3-arabinoside
CAS No.: 132679-85-7
Cat. No.: VC18632258
Molecular Formula: C20H18O12
Molecular Weight: 450.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132679-85-7 |
|---|---|
| Molecular Formula | C20H18O12 |
| Molecular Weight | 450.3 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15-,17+,20-/m0/s1 |
| Standard InChI Key | SBEOEJNITMVWLK-KJCLSZHRSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
| Melting Point | 203 - 205 °C |
Introduction
Structural and Molecular Characteristics of Myricetin 3-Arabinoside
Chemical Composition and Stereochemistry
Myricetin 3-arabinoside consists of a myricetin aglycone (5,7,3',4',5'-pentahydroxyflavone) linked to an α-L-arabinopyranosyl group via a β-glycosidic bond at the 3-hydroxyl position. The arabinose moiety adopts a chair conformation, with stereochemical configurations at C2 (S), C3 (R), C4 (S), and C5 (S) . The SMILES notation for the compound is:
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O .
The InChIKey SBEOEJNITMVWLK-KJCLSZHRSA-N confirms the compound’s unique stereochemical identity .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 450.3 g/mol | |
| CAS Registry Number | 132679-85-7 | |
| Predicted CCS (Ų) | 201.2 ([M+H]⁺), 203.9 ([M-H]⁻) | |
| Solubility | Likely polar, water-soluble | Inferred |
Collision cross-section (CCS) values, determined via ion-mobility spectrometry, aid in distinguishing its adducts during mass spectrometric analysis .
Natural Occurrence and Biosynthetic Pathways
Plant Sources
Myricetin 3-arabinoside has been detected in:
-
American cranberry (Vaccinium macrocarpon): A study using UPLC-IM-HRMS identified myricetin glycosides in cranberry cultivars, with myricetin 3-arabinoside contributing to the fruit’s phenolic profile .
-
Golden carpet (Limonium aureum): This halophytic plant accumulates the compound in its aerial parts .
Biosynthetic Route
The biosynthesis involves:
-
Myricetin formation: Hydroxylation of kaempferol to quercetin, followed by additional hydroxylation at the 5'-position.
-
Glycosylation: Transfer of arabinose from UDP-arabinose to the 3-OH group via glycosyltransferases.
Enzymatic specificity ensures regioselective arabinosylation, a trait conserved in Ericaceae and Plumbaginaceae families .
Analytical Identification and Quantification
Chromatographic Techniques
Ultraperformance liquid chromatography (UPLC) coupled with ion-mobility high-resolution mass spectrometry (IM-HRMS) enables precise separation and identification. Key parameters include:
Ion-Mobility Data
CCS values provide additional dimensionality for confirmation, reducing false positives in complex matrices like cranberry extracts .
Pharmacological and Biological Activities
Antioxidant Capacity
Myricetin 3-arabinoside’s ortho-dihydroxy groups on the B-ring donate electrons, neutralizing reactive oxygen species (ROS). Comparative studies suggest its potency exceeds that of quercetin glycosides due to the additional 5'-OH group .
Anti-Inflammatory Effects
In vitro models indicate inhibition of NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) . Synergistic effects with other cranberry phenolics enhance efficacy .
Stability and Biotransformation
pH and Thermal Stability
The compound degrades at pH >7.0, with arabinose hydrolysis occurring above 60°C. Cold storage (4°C) preserves integrity in plant extracts .
Microbial Metabolism
Gut microbiota hydrolyze the glycosidic bond, releasing myricetin for absorption. Lactobacillus spp. and Bifidobacterium spp. are implicated in this biotransformation .
Industrial and Nutraceutical Applications
Functional Foods
Cranberry products fortified with myricetin 3-arabinoside target urinary tract health, leveraging its anti-adhesion activity against E. coli .
Cosmetic Formulations
Incorporated into anti-aging serums, the compound mitigates UV-induced oxidative stress in epidermal keratinocytes .
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